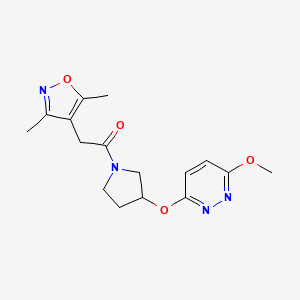

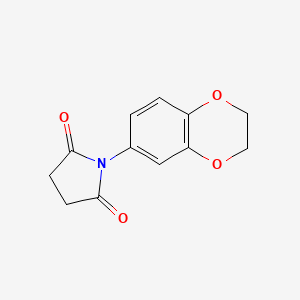

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione (1-PD) is a synthetic compound that has been widely studied due to its potential applications in the pharmaceutical, medical, and chemical industries. It is a derivative of the benzodioxin family and is a cyclic compound containing an oxygen atom at the center of its structure. 1-PD has been studied for its potential as a drug candidate, due to its ability to interact with biological systems in a variety of ways.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agents for Alzheimer’s Disease

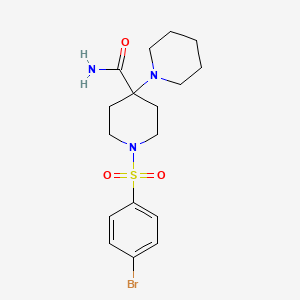

This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease . The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Antibacterial Agents

The compound has been used in the synthesis of N-substituted benzenesulfonamide derivatives, which have shown potent antibacterial activity . The synthesized derivatives were screened for their antibacterial potential .

Enzyme Inhibitors

The synthesized derivatives of this compound have also been studied for their inhibitory activity against lipoxygenase enzyme . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Biofilm Inhibition

This molecule was found to be the best antibacterial agent against B. subtilis, showing 60.04% bacterial biofilm growth inhibition . It was also the second most-active against E. coli .

Antiplatelet Activity

Isomers of the compound with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity . They also showed significantly improved metabolic stability in human liver microsomes .

Pharmacokinetic Profiles

One of the isomers also displayed good oral pharmacokinetic profiles , which is crucial for the effectiveness of a drug. This makes it a potential candidate for further drug development .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11-3-4-12(15)13(11)8-1-2-9-10(7-8)17-6-5-16-9/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACBSORSWPTNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)

![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)